molecular formula C23H31N3O4S B215602 N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

カタログ番号 B215602
分子量: 445.6 g/mol
InChIキー: INRABFZTZKRDAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a small molecule that inhibits the activity of heat shock protein 90 (HSP90), which is an important molecular chaperone involved in the regulation of numerous cellular processes. The inhibition of HSP90 has been shown to have therapeutic potential in the treatment of various types of cancer.

作用機序

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide binds to the ATP-binding site of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, which is essential for its chaperone activity. This binding leads to the destabilization of the N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide complex, resulting in the degradation of its client proteins. This, in turn, leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce the degradation of numerous oncogenic proteins, including HER2, EGFR, and AKT. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.

実験室実験の利点と制限

One of the main advantages of using N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide in lab experiments is its specificity for N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. This specificity allows for the selective inhibition of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide and its client proteins, which can lead to more targeted cancer therapy. However, one of the limitations of using N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is its chemical instability, which can make it difficult to work with in lab experiments.

将来の方向性

There are several future directions for the research and development of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. One direction is the development of more stable analogs of the compound that can be used in lab experiments and potentially in clinical trials. Another direction is the investigation of the combination of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the identification of biomarkers that can predict the response to N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide treatment can lead to more personalized cancer therapy.

合成法

The synthesis of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-bromoaniline with hexylamine to form N-(4-bromo-phenyl)hexylamine. This intermediate is then reacted with sodium sulfite and sulfuric acid to form N-(4-aminophenyl)hexylamine. The final step involves the reaction of N-(4-aminophenyl)hexylamine with isobutyryl chloride and 4-nitrophenylsulfonyl chloride to form N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide.

科学的研究の応用

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, which is involved in the stabilization and maturation of numerous oncogenic proteins. By inhibiting N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide can induce the degradation of these oncogenic proteins and inhibit cancer cell growth.

特性

製品名

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

分子式

C23H31N3O4S

分子量

445.6 g/mol

IUPAC名

N-[4-(hexylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C23H31N3O4S/c1-4-5-6-7-15-24-31(29,30)21-13-11-19(12-14-21)25-23(28)18-9-8-10-20(16-18)26-22(27)17(2)3/h8-14,16-17,24H,4-7,15H2,1-3H3,(H,25,28)(H,26,27)

InChIキー

INRABFZTZKRDAX-UHFFFAOYSA-N

SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

正規SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。